calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
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Overview
Description
The compound with the identifier “calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate” is known as 5-Methyltetrahydrofolic acid calcium salt. This compound is a derivative of folic acid, which is a vital nutrient involved in numerous biological processes. It is commonly used in biochemical research, particularly in studies related to folate metabolism and its role in various physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyltetrahydrofolic acid calcium salt involves several steps. One common method includes the reduction of folic acid derivatives followed by methylation. The reaction conditions typically involve the use of reducing agents such as sodium borohydride and methylating agents like methyl iodide under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of 5-Methyltetrahydrofolic acid calcium salt often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
5-Methyltetrahydrofolic acid calcium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced to tetrahydrofolic acid.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various folate derivatives, which are crucial in biological systems for processes such as DNA synthesis and repair .
Scientific Research Applications
5-Methyltetrahydrofolic acid calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a cofactor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects in conditions related to folate deficiency, such as anemia and certain cancers.
Industry: Utilized in the production of fortified foods and dietary supplements
Mechanism of Action
The compound exerts its effects by participating in the folate cycle, a crucial metabolic pathway. It acts as a coenzyme in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. The molecular targets include enzymes such as methylenetetrahydrofolate reductase and thymidylate synthase .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydrofolic acid
- Folic acid
- Methylenetetrahydrofolic acid
Comparison
5-Methyltetrahydrofolic acid calcium salt is unique due to its enhanced stability and bioavailability compared to other folate derivatives. It is more readily absorbed and utilized by the body, making it a preferred form in dietary supplements and therapeutic applications .
Properties
IUPAC Name |
calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12?,13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBBRFHSPXRJQD-ZEDZUCNESA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23CaN7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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